Cas no 2649086-10-0 (3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole)

3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole
- EN300-1745854
- 2649086-10-0
-
- Inchi: 1S/C8H11N3O/c1-7-5-8(10-11(7)2)3-4-9-6-12/h5H,3-4H2,1-2H3
- InChI Key: GFWWFLJYFKRRJA-UHFFFAOYSA-N
- SMILES: O=C=NCCC1C=C(C)N(C)N=1
Computed Properties
- Exact Mass: 165.090211983g/mol
- Monoisotopic Mass: 165.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 47.2Ų
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745854-10.0g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1745854-0.5g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1745854-1.0g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1745854-5.0g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1745854-10g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1745854-0.05g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1745854-1g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1745854-5g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1745854-2.5g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1745854-0.1g |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole |
2649086-10-0 | 0.1g |
$1106.0 | 2023-09-20 |
3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole Related Literature
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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4. Book reviews
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole
3-(2-Isocyanatoethyl)-1,5-Dimethyl-1H-Pyrazole (CAS No. 2649086-10-0): An Overview of a Versatile Compound in Medicinal Chemistry
3-(2-Isocyanatoethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 2649086-10-0) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its isocyanate and pyrazole functional groups, offers a promising scaffold for the design and synthesis of novel bioactive molecules.
The isocyanate group in 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole is a highly reactive functional group that can participate in a variety of chemical reactions, including the formation of urea and urethane linkages. These linkages are crucial in the development of drugs with improved pharmacokinetic properties and enhanced biological activity. The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and π-π interactions, which can enhance the binding affinity of molecules to their target proteins.
Recent studies have highlighted the potential of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole as a building block for the synthesis of compounds with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole-based derivatives as potent inhibitors of protein-protein interactions (PPIs). These derivatives exhibited high selectivity and low cytotoxicity, making them promising candidates for further development as therapeutic agents.
In another study, researchers at the University of California explored the use of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds showed significant activity against several viral strains, including influenza and herpes simplex virus (HSV). The unique combination of the isocyanate and pyrazole functionalities allowed for the fine-tuning of the antiviral properties through structural modifications.
The versatility of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its potential as a ligand in metal coordination chemistry. A study published in Inorganic Chemistry demonstrated that 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole-based ligands could form stable complexes with transition metals such as copper and zinc. These complexes exhibited interesting catalytic properties and were used to promote various organic transformations under mild conditions.
In addition to its applications in medicinal chemistry and catalysis, 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole has been explored for its potential use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have synthesized polymers incorporating this compound as a monomer unit. The resulting polymers displayed enhanced mechanical properties and thermal stability, making them suitable for use in various advanced materials applications.
The synthesis of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole typically involves a multi-step process that includes the formation of an intermediate isocyanate derivative followed by its reaction with 1,5-dimethylpyrazole. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for the production of this compound. For example, a green chemistry approach utilizing microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.
The safety profile of 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole is an important consideration in its use as an intermediate or final product. While isocyanates are generally known to be skin sensitizers and respiratory irritants, careful handling and appropriate safety measures can mitigate these risks. Additionally, recent studies have shown that certain derivatives of this compound exhibit low toxicity profiles when evaluated using standard safety assays.
In conclusion, 3-(2-isocyanatoethyl)-1,5-dimethyl-1H-pyrazole (CAS No. 2649086-10-0) is a multifaceted compound with significant potential in various areas of chemistry and materials science. Its unique combination of functional groups makes it an attractive scaffold for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this versatile compound.
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